

Application Notes and Protocols: ^1H NMR Spectrum Analysis of Methyl 2-hydroxytetradecanoate

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Compound of Interest

Compound Name: Methyl 2-hydroxytetradecanoate

Cat. No.: B164385

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Abstract

This document provides a detailed guide to the ^1H Nuclear Magnetic Resonance (NMR) analysis of **Methyl 2-hydroxytetradecanoate**. It includes a predicted ^1H NMR data summary, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This information is intended to assist researchers in the structural elucidation and quality control of this and similar α -hydroxy fatty acid esters.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **Methyl 2-hydroxytetradecanoate**. The chemical shifts are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
a: -CH ₃ (terminal)	~ 0.88	Triplet (t)	3H	Typical chemical shift for a terminal methyl group in a long alkyl chain.
b: -(CH ₂) ₁₀ -	~ 1.26	Multiplet (m)	20H	A large, complex signal representing the bulk of the methylene groups in the alkyl chain.
c: -CH ₂ -CH(OH)-	~ 1.65	Multiplet (m)	2H	Slightly deshielded compared to other methylene groups due to proximity to the hydroxyl and ester functionalities.
d: -CH(OH)-	~ 4.22	Triplet (t)	1H	Significantly deshielded by the adjacent hydroxyl and carbonyl groups. Coupling to the -OH proton is often not observed.
e: -OH	Variable (e.g., 2.0-5.0)	Singlet (s, broad)	1H	The chemical shift is highly dependent on

solvent,
concentration,
and temperature.
The peak is often
broad due to
chemical
exchange.

f: -COOCH₃

~ 3.73

Singlet (s)

3H

Characteristic
chemical shift for
a methyl ester.

Experimental Protocols

I. Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

- **Methyl 2-hydroxytetradecanoate**
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Small vial
- Cotton or glass wool plug

Procedure:

- **Weighing the Sample:** Accurately weigh approximately 5-10 mg of **Methyl 2-hydroxytetradecanoate** into a clean, dry vial.
- **Dissolving the Sample:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

- **Filtering the Sample:** Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
- **Transferring to NMR Tube:** Using the filter-plugged Pasteur pipette, transfer the solution from the vial into the NMR tube. This filtration step is critical to remove any particulate matter that could degrade the spectral resolution.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

II. Data Acquisition

The following are general parameters for acquiring a ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

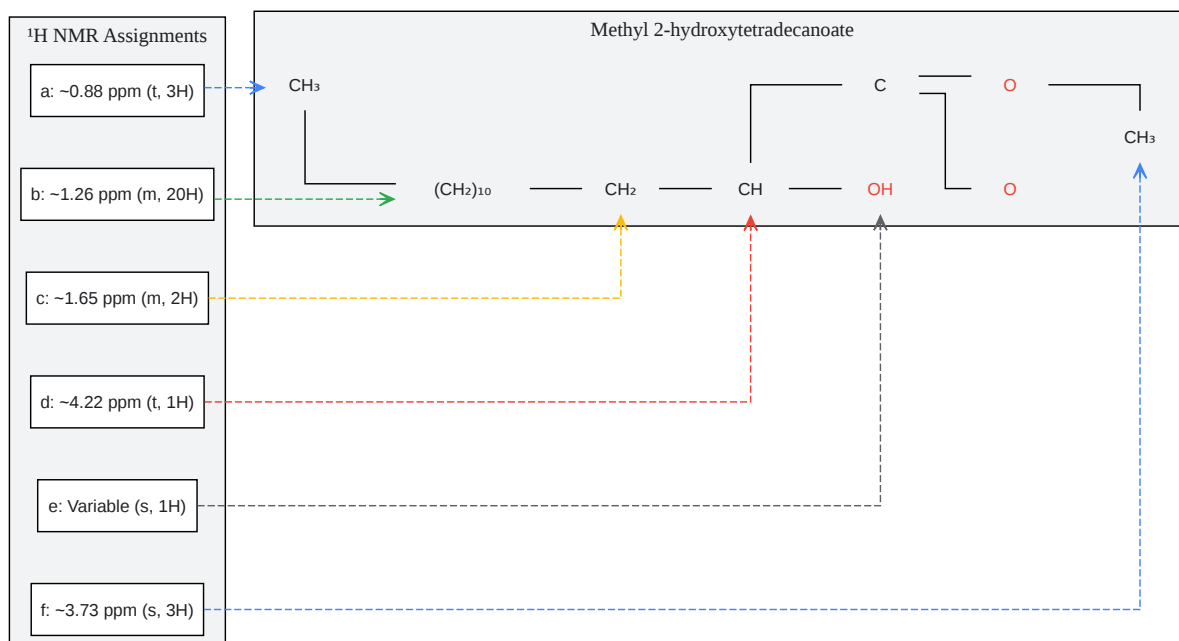
Key Acquisition Parameters:

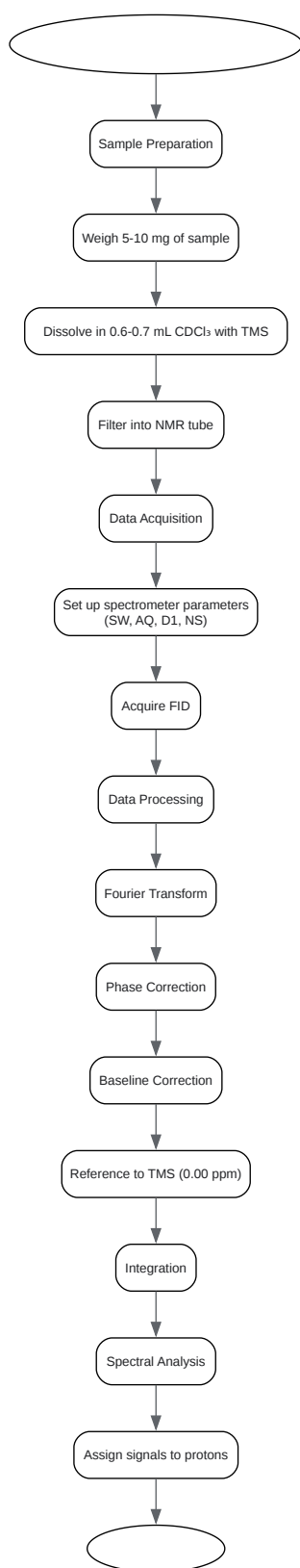
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- **Solvent:** CDCl_3
- **Temperature:** 298 K (25 °C)
- **Spectral Width (SW):** Approximately 12-16 ppm, centered around 6-8 ppm to ensure all signals are captured.
- **Acquisition Time (AQ):** At least 3-4 seconds to ensure good digital resolution.
- **Relaxation Delay (D1):** 2-5 seconds. A longer delay may be necessary for accurate integration in quantitative studies.
- **Number of Scans (NS):** 8 to 16 scans are typically sufficient for a sample of this concentration. More scans will improve the signal-to-noise ratio.
- **Receiver Gain (RG):** Adjust automatically or manually to avoid signal clipping.

Processing Parameters:

- Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
- Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline, which is essential for accurate integration.
- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integration: Integrate all the signals and normalize the values to a known number of protons (e.g., the 3 protons of the methyl ester).

Visualizations





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